(4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one
Description
(4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one is a complex organic compound that features a pyrazolone core with various substituents
Properties
IUPAC Name |
(4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-22-20(8-4-7-17-5-2-1-3-6-17)21(24-13-15-30-16-14-24)23-25(22)18-9-11-19(12-10-18)26(28)29/h1-12H,13-16H2/b7-4+,20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQXHYHAFYFOHK-FJASIERCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2=CC=CC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C\2=NN(C(=O)/C2=C\C=C\C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base, followed by the addition of morpholine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophilic reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It could be used in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound is explored for its use in materials science. Its unique chemical properties make it suitable for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Mono-Methyl phthalate: A phthalate derivative used in various applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
What sets (4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
